1-{6-[4-(Propan-2-yl)phenyl]pyridazin-3-yl}piperidine-4-carboxylic acid
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Overview
Description
1-[6-(4-isopropylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a complex organic compound that features a pyridazine ring fused with a piperidine ring and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-isopropylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halogenated aromatic compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-isopropylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[6-(4-isopropylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-(4-isopropylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid: A similar compound with a chlorine atom instead of the isopropylphenyl group.
1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid: Another related compound with a thioether linkage.
Uniqueness
1-[6-(4-isopropylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[6-(4-propan-2-ylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H23N3O2/c1-13(2)14-3-5-15(6-4-14)17-7-8-18(21-20-17)22-11-9-16(10-12-22)19(23)24/h3-8,13,16H,9-12H2,1-2H3,(H,23,24) |
InChI Key |
ROJFTASUWZWFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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